molecular formula C15H17N5O2S2 B11982777 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide CAS No. 303059-31-6

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide

Katalognummer: B11982777
CAS-Nummer: 303059-31-6
Molekulargewicht: 363.5 g/mol
InChI-Schlüssel: SVOMLRQIIGMKII-GIJQJNRQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrimidine ring with hydrazinecarbothioamide, making it an interesting subject for chemical research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol and catalysts such as hydrochloric acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure and function.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.

Wissenschaftliche Forschungsanwendungen

2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:

Wirkmechanismus

The mechanism of action for 2-(1-(1-(4-Ethoxyphenyl)-6-hydroxy-2-thioxo-1,2-dihydropyrimidin-5-yl)ethylidene)hydrazinecarbothioamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cell division and induce apoptosis in cancer cells. This is achieved through the modulation of gene expression and the disruption of cellular pathways critical for cancer cell survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Eigenschaften

CAS-Nummer

303059-31-6

Molekularformel

C15H17N5O2S2

Molekulargewicht

363.5 g/mol

IUPAC-Name

[(E)-1-[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl]ethylideneamino]thiourea

InChI

InChI=1S/C15H17N5O2S2/c1-3-22-11-6-4-10(5-7-11)20-13(21)12(8-17-15(20)24)9(2)18-19-14(16)23/h4-8H,3H2,1-2H3,(H,17,24)(H3,16,19,23)/b18-9+

InChI-Schlüssel

SVOMLRQIIGMKII-GIJQJNRQSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=S)/C(=N/NC(=S)N)/C

Kanonische SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CNC2=S)C(=NNC(=S)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.